molecular formula C12H13F3N6O5 B3240582 2'-TFA-NH-dG CAS No. 144089-98-5

2'-TFA-NH-dG

Cat. No.: B3240582
CAS No.: 144089-98-5
M. Wt: 378.26 g/mol
InChI Key: DWVVZCNIKDWTEY-DXTOWSMRSA-N
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Description

This compound is particularly significant in the field of pharmacology, where it is used to study DNA deterioration and restoration processes. Its molecular formula is C12H13F3N6O5, and it has a molecular weight of 378.26 .

Preparation Methods

The synthesis of 2’-TFA-NH-dG involves the protection of the amino group of 2’-deoxyguanosine with a trifluoroacetyl group. This is typically achieved using trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride

Chemical Reactions Analysis

2’-TFA-NH-dG undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include trifluoroacetic acid, which is a strong acid and a common reagent in organic synthesis . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2’-TFA-NH-dG is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of modified nucleosides and nucleotides. In biology, it is used to study DNA repair mechanisms and the effects of DNA damage.

Mechanism of Action

The mechanism of action of 2’-TFA-NH-dG involves its incorporation into DNA, where it can interfere with normal DNA processes. The trifluoroacetyl group can be removed under certain conditions, revealing the amino group and allowing for further chemical modifications. This compound can target specific molecular pathways involved in DNA repair and replication .

Comparison with Similar Compounds

2’-TFA-NH-dG is unique due to its trifluoroacetyl group, which provides distinct chemical properties compared to other modified nucleosides. Similar compounds include:

    2’-deoxyguanosine: The parent compound without the trifluoroacetyl modification.

    2’-fluoro-2’-deoxyguanosine: A similar compound with a fluorine atom instead of the trifluoroacetyl group.

    2’-amino-2’-deoxyguanosine: A compound with an amino group instead of the trifluoroacetyl group.

Properties

IUPAC Name

N-[(2R,3R,4S,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N6O5/c13-12(14,15)10(25)18-4-6(23)3(1-22)26-9(4)21-2-17-5-7(21)19-11(16)20-8(5)24/h2-4,6,9,22-23H,1H2,(H,18,25)(H3,16,19,20,24)/t3-,4-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVVZCNIKDWTEY-DXTOWSMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301222569
Record name 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144089-98-5
Record name 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144089-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Deoxy-2′-[(2,2,2-trifluoroacetyl)amino]guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301222569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-TFA-NH-dG
Reactant of Route 2
2'-TFA-NH-dG
Reactant of Route 3
2'-TFA-NH-dG
Reactant of Route 4
2'-TFA-NH-dG
Reactant of Route 5
2'-TFA-NH-dG
Reactant of Route 6
2'-TFA-NH-dG

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